molecular formula C9H6ClN3 B1599734 3-Chloro-6-phenyl-1,2,4-triazine CAS No. 73214-24-1

3-Chloro-6-phenyl-1,2,4-triazine

Cat. No. B1599734
CAS RN: 73214-24-1
M. Wt: 191.62 g/mol
InChI Key: POSVMUJKVDQWHT-UHFFFAOYSA-N
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Description

3-Chloro-6-phenyl-1,2,4-triazine is a type of triazine compound . Triazines are a class of nitrogen-containing heterocycles. They are known to play important roles in various fields due to their diverse biological activities .


Synthesis Analysis

The synthesis of 3-Chloro-6-phenyl-1,2,4-triazine involves nucleophilic substitution reactions . For instance, new N-heterocyclic compounds with a 1,3,5 triazine core were synthesized by a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-phenyl-1,2,4-triazine can be analyzed using various techniques such as IR, NMR, and high-resolution mass spectra . The X-ray crystal structures of similar compounds have also been reported .


Chemical Reactions Analysis

Triazines, including 3-Chloro-6-phenyl-1,2,4-triazine, have a weakly basic property. Their isomers have much weaker resonance energy than benzene structure, so nucleophilic substitution reactions are more preferred than electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-6-phenyl-1,2,4-triazine can be determined using various techniques. For instance, its melting point is 138-140 °C, and its density is 1.309 .

Scientific Research Applications

Synthesis of Other Triazines

Triazines, including 3-Chloro-6-phenyl-1,2,4-triazine, are used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .

Biological Properties

Triazine derivatives, including 3-Chloro-6-phenyl-1,2,4-triazine, exhibit a broad range of biological activities. These include anti-bacterial, anti-fungal, anti-cancer, anti-malarial, anti-TB, as well as herbicidal effects .

Building Blocks for Biologically Important Molecules

Both triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules. Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

Heterogeneous Catalysis

The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications such as heterogeneous catalysis .

Photocatalysis

Triazine and tetrazine systems, including 3-Chloro-6-phenyl-1,2,4-triazine, have been used in photocatalysis .

Separation and Storage

Triazine and tetrazine systems have been used in separation and storage applications .

Energy-Related Functions

Triazine and tetrazine systems have been used in energy-related functions .

Synthesis of Pyrrolo[2,1-f][1,2,4]triazine

Pyrrolo[2,1-f][1,2,4]triazine, a derivative of triazine, has been used in the treatment of Ebola and other emerging viruses. Recent reports have revealed anti-norovirus activity of 4-aminopyrrolo-[2,1-f][1,2,4]triazine C- nucleosides, which have the ability to inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp) .

Future Directions

Triazine compounds, including 3-Chloro-6-phenyl-1,2,4-triazine, continue to attract interest due to their diverse biological activities and potential applications in various fields . Future research may focus on exploring their potential uses in medicine, agriculture, and other industries .

Mechanism of Action

Target of Action

Triazine derivatives are known to interact with a variety of biological targets due to their high nitrogen content and chemical stability . They have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

Mode of Action

The mode of action of 3-Chloro-6-phenyl-1,2,4-triazine involves its interaction with its targets through inverse electron-demand Diels–Alder reactions . In these reactions, π-deficient triazines and tetrazines are used as dienes, while alkenes or alkynes with electron-donating substituents are used as dienophiles . Cycloaddition initiates a cascade of reactions including elimination of a nitrogen molecule or nitrile from the cycloadduct, as a result of a retro-Diels–Alder reaction and subsequent aromatization of the intermediate product .

Biochemical Pathways

Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations can affect various biochemical pathways, leading to their downstream effects.

Pharmacokinetics

The pharmacokinetics of triazine derivatives are generally influenced by their chemical structure, solubility, and stability .

Result of Action

Triazine derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-hiv, analgesic, anti-protozoal, etc . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-6-phenyl-1,2,4-triazine. For instance, the presence of other chemicals, pH, temperature, and light exposure can affect the compound’s stability and reactivity . Furthermore, the compound’s interaction with its environment can influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability and efficacy .

properties

IUPAC Name

3-chloro-6-phenyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-9-11-6-8(12-13-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSVMUJKVDQWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452550
Record name 3-chloro-6-phenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-phenyl-1,2,4-triazine

CAS RN

73214-24-1
Record name 3-chloro-6-phenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-phenyl-1,2,4-triazin-3(2H)-one (2.45 g, 0.0141 mol) and DMF (0.5 mL) in phosphoryl chloride (20.0 mL, 0.214 mol) and chloroform (20.0 mL) was heated under reflux overnight. After cooling, the volatiles were removed under reduced pressure. The residue was dissolved in DCM (60 mL) and was poured into ice with stirring. The mixture was neutralized with NaOH (1N), and filtered through a pad of celite to remove a small amount of insoluble residue. The organic layer was separated. The aqueous layer was extracted with DCM (3×20 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated. The residue was flash chromatographed on a silica gel column to give the desired product (2.20 g, 81.1%). Analytical LCMS: (M+H)+=192.1/194.1.
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
81.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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